molecular formula C13H19Cl2F3N2 B1407344 1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1214622-56-6

1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride

Cat. No. B1407344
CAS RN: 1214622-56-6
M. Wt: 331.2 g/mol
InChI Key: MRTMPHBEUPLCJG-UHFFFAOYSA-N
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Description

“1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 149401-02-5 . It has a molecular weight of 258.29 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)benzyl]-4-piperidinylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17F3N2/c14-13(15,16)11-3-1-10(2-4-11)9-18-7-5-12(17)6-8-18/h1-4,12H,5-9,17H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.29 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Crystal Structure and Theoretical Studies

  • Crystal Structure Analysis : The crystal structure of similar compounds like (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine has been investigated using single crystal X-ray diffraction and density functional theory (DFT) methods (Kumar et al., 2020).

Chemical Synthesis and Modifications

  • Synthesis Techniques : Research has focused on synthesizing related compounds such as (E)-1-Benzyl-3-(1-iodoethylidene)piperidine, emphasizing nucleophile-promoted alkyne-iminium ion cyclizations (Arnold et al., 2003).
  • High-Yielding Syntheses : Procedures for the high-yielding syntheses of 1-piperidin-4-yl-substituted butyro- and valerolactams have been reported, indicating the compound's importance as a pharmaceutical building block (Mapes & Mani, 2007).

Antimicrobial Activity

  • Antimicrobial Properties : Studies have explored the antimicrobial activity of similar compounds, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, against pathogens of Lycopersicon esculentum, indicating their potential use in addressing plant diseases (Vinaya et al., 2009).

Drug Development and Medicinal Chemistry

  • Piperidine Derivatives in Drug Development : Piperidine derivatives, including those related to the compound , have been synthesized for potential use in medicinal chemistry, such as in the development of compounds for treating liver disorders and as antiepileptic agents (Gholivand et al., 2005).

Organic Chemistry Applications

  • Chemical Reactivity and Synthesis : Research into the reactivity of similar piperidine-based compounds has been conducted, looking into their utility in various organic synthesis processes (Crich & Smith, 2001).

Safety and Hazards

According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or hair, all contaminated clothing should be taken off immediately and the skin should be rinsed with water . If it gets in the eyes, they should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-3-1-10(2-4-11)9-18-7-5-12(17)6-8-18;;/h1-4,12H,5-9,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTMPHBEUPLCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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